molecular formula C19H23N3O3S B2629493 N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899756-89-9

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Numéro de catalogue B2629493
Numéro CAS: 899756-89-9
Poids moléculaire: 373.47
Clé InChI: JAJJEQCLXYAXNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 346.4 g/mol and a melting point of 150-153°C. DTNB has been studied extensively due to its unique properties, which make it a valuable tool in various fields of research.

Applications De Recherche Scientifique

Disposition and Metabolism

One of the scientific research applications of compounds similar to N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is in studying their disposition and metabolism within the human body. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, was investigated to understand its disposition in humans. The study utilized blood, urine, and feces samples for analysis, revealing that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces. This research provides insights into the metabolism pathways and elimination processes for such compounds, emphasizing the importance of understanding their behavior in the human body to predict their efficacy and safety as potential drugs (Renzulli et al., 2011).

Clinical Applications and Trials

Compounds with structures related to N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide are subject to clinical trials to explore their potential therapeutic applications. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug, underwent clinical trials due to its novel action and promising preclinical activity against solid tumors. The phase I clinical trials aimed to establish safe dosage levels and understand its pharmacokinetics and potential side effects. Such studies are crucial for determining the therapeutic potential of new compounds in treating various conditions (McCrystal et al., 1999).

Pharmacokinetics and Drug-Drug Interaction Studies

Research also focuses on understanding the pharmacokinetics of such compounds and how they interact with other drugs. This involves studying their absorption, distribution, metabolism, and excretion (ADME) processes in the body, as well as how these processes are affected by co-administered drugs. Understanding these interactions is crucial for predicting the safety and effectiveness of compounds when used in combination with other medications. For instance, studies have investigated the kinetics of digitoxin during antirheumatic therapy with azapropazone, indicating the need to understand how therapeutic drugs might interact and affect each other's metabolism and overall efficacy (Faust-Tinnefeldt & Gilfrich, 1977).

Propriétés

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJJEQCLXYAXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.